![molecular formula C8H6BrN3 B1391068 4-Bromo-2-(1H-imidazol-1-yl)pyridine CAS No. 1142194-29-3](/img/structure/B1391068.png)
4-Bromo-2-(1H-imidazol-1-yl)pyridine
Overview
Description
“4-Bromo-2-(1H-imidazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 . This compound is a solid under normal conditions and should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(1H-imidazol-1-yl)pyridine” is 1S/C8H6BrN3/c9-7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H . This indicates that the molecule consists of a pyridine ring attached to an imidazole ring via a carbon atom. The bromine atom is attached to the fourth carbon of the imidazole ring .Physical And Chemical Properties Analysis
“4-Bromo-2-(1H-imidazol-1-yl)pyridine” is a solid at room temperature and is highly soluble in water and other polar solvents . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical Research
Imidazole derivatives are commonly used in pharmaceutical research due to their therapeutic potential. For example, they have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Antimicrobial Agents
Some imidazole compounds have shown significant activity against bacteria such as E. coli , S. aureus , and B. subtilis . This suggests that 4-Bromo-2-(1H-imidazol-1-yl)pyridine could be explored for its antimicrobial properties.
Material Science
Imidazole rings can form π–π bonds, which are useful in material science for creating stable molecular arrangements .
Safety and Hazards
The safety information for “4-Bromo-2-(1H-imidazol-1-yl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
4-Bromo-2-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is known to interact with a variety of biological targets . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 4-Bromo-2-(1H-imidazol-1-yl)pyridine remain to be elucidated.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can induce a variety of molecular and cellular effects .
properties
IUPAC Name |
4-bromo-2-imidazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIOPZBBECFOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671707 | |
Record name | 4-Bromo-2-(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1H-imidazol-1-yl)pyridine | |
CAS RN |
1142194-29-3 | |
Record name | 4-Bromo-2-(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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